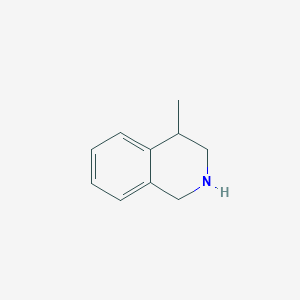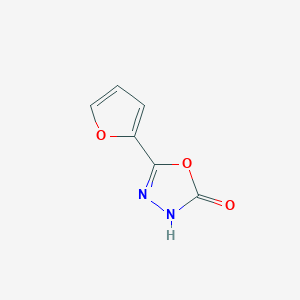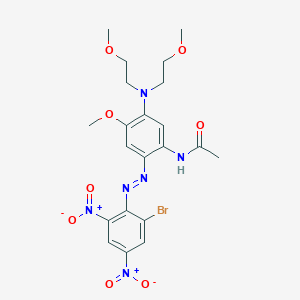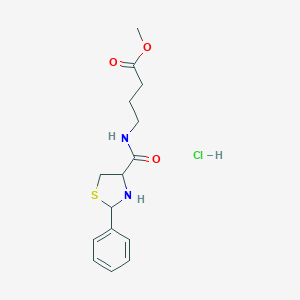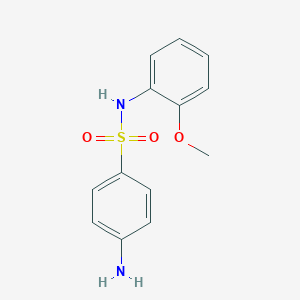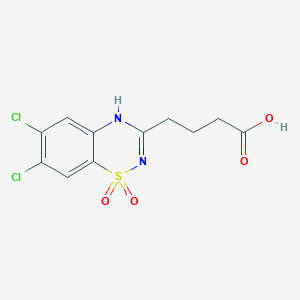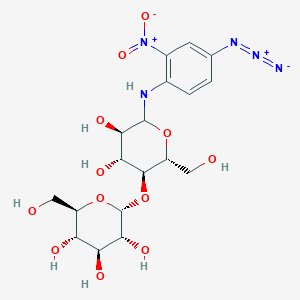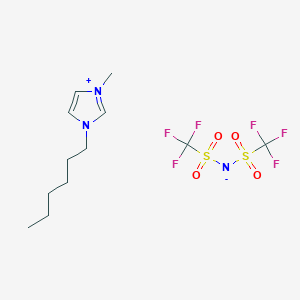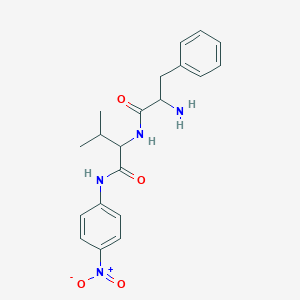
D-Phe-Val-p-nitroanilide
Vue d'ensemble
Description
D-Phe-Val-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. It is composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. This compound is particularly useful in the quantification and differentiation of protease activities, such as those of urokinase and tissue-type plasminogen activators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Phe-Val-p-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of D-phenylalanine, followed by its coupling with valine. The final step involves the attachment of the p-nitroanilide group. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: D-Phe-Val-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by proteases such as trypsin, chymotrypsin, and thrombin.
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically at 405 nm .
Applications De Recherche Scientifique
D-Phe-Val-p-nitroanilide is widely used in scientific research for:
Biochemical Assays: As a substrate to measure the activity of various proteases.
Medical Research: To study the role of proteases in diseases and to screen for potential protease inhibitors.
Industrial Applications: In the development of diagnostic kits and therapeutic agents.
Mécanisme D'action
The mechanism of action of D-Phe-Val-p-nitroanilide involves its hydrolysis by proteases. The protease recognizes the peptide bond between valine and p-nitroanilide, cleaving it to release p-nitroaniline. This reaction is highly specific and can be used to study the kinetics and specificity of protease enzymes .
Comparaison Avec Des Composés Similaires
D-Val-Leu-Lys-p-nitroanilide: Another peptide substrate used for similar purposes but with different kinetic properties.
Bz-Phe-Val-Arg-p-nitroanilide: Used in the study of trypsin-like proteases.
Uniqueness: D-Phe-Val-p-nitroanilide is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates, making it a more efficient substrate for certain proteases .
Propriétés
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZQZIWTDHXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400731 | |
| Record name | D-Phe-Val-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-89-7 | |
| Record name | D-Phe-Val-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
